molecular formula C22H36N4O4 B1672458 GW-3333 CAS No. 212609-68-2

GW-3333

Cat. No.: B1672458
CAS No.: 212609-68-2
M. Wt: 420.5 g/mol
InChI Key: SMZPWUUYPYYHIV-HNJRGHQBSA-N
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Description

GW-3333 is a potent and orally active inhibitor of tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMP). It is primarily used in scientific research for its ability to inhibit the production of tumor necrosis factor-alpha, a cytokine involved in systemic inflammation. This compound has shown potential in the research of arthritis due to its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW-3333 involves several key steps:

    Catalytic Hydrogenation: Methyl isobutyrylacetate is hydrogenated in the presence of a chiral ruthenium catalyst to produce (S)-hydroxy ester.

    Alkylation: The lithium enolate of the hydroxy ester is alkylated with 3-bromo-2-methyl-1-propene, yielding a diastereoselective product.

    Hydrogenation: The olefin double bond is hydrogenated over palladium on carbon to provide a saturated compound.

    Hydrolysis and Coupling: The methyl ester group is hydrolyzed to form a carboxylic acid, which is then coupled with O-tetrahydropyranylhydroxylamine to furnish a tetrahydropyranyl-protected hydroxamate.

    Cyclization and Hydrolysis: The protected hydroxamate is converted into a mesylate, followed by cyclization under basic conditions to form an azetidinone.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

GW-3333 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

GW-3333 has a wide range of scientific research applications:

Mechanism of Action

GW-3333 exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. These enzymes are involved in the production of tumor necrosis factor-alpha, a cytokine that plays a key role in inflammation. By inhibiting these enzymes, this compound reduces the production of tumor necrosis factor-alpha, thereby mitigating inflammation. The molecular targets include the catalytic domains of these enzymes, and the pathways involved are primarily related to inflammatory signaling .

Comparison with Similar Compounds

Similar Compounds

    Marimastat: Another matrix metalloproteinase inhibitor used in cancer research.

    TAPI-1: A TACE inhibitor used to study inflammation and immune responses.

Uniqueness

GW-3333 is unique in its dual inhibition of both tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. This dual action makes it particularly effective in reducing inflammation and provides a broader range of applications compared to compounds that target only one of these enzymes .

Properties

CAS No.

212609-68-2

Molecular Formula

C22H36N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

(2R,3S)-3-[formyl(hydroxy)amino]-4-methyl-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylamino)pentan-2-yl]-2-(2-methylpropyl)pentanamide

InChI

InChI=1S/C22H36N4O4/c1-7-16(6)19(22(29)24-18-10-8-9-11-23-18)25-21(28)17(12-14(2)3)20(15(4)5)26(30)13-27/h8-11,13-17,19-20,30H,7,12H2,1-6H3,(H,25,28)(H,23,24,29)/t16-,17+,19-,20-/m0/s1

InChI Key

SMZPWUUYPYYHIV-HNJRGHQBSA-N

SMILES

CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=N1)NC(=O)[C@H](CC(C)C)[C@H](C(C)C)N(C=O)O

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW 3333
GW-3333
GW3333

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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